molecular formula C23H40O3S B8814992 1-Hexadecanol, 4-methylbenzenesulfonate CAS No. 6068-28-6

1-Hexadecanol, 4-methylbenzenesulfonate

Cat. No. B8814992
CAS RN: 6068-28-6
M. Wt: 396.6 g/mol
InChI Key: RXHIZFMFPLHZDT-UHFFFAOYSA-N
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Description

1-Hexadecanol, 4-methylbenzenesulfonate, also known as Hexadecyl 4-methylbenzenesulfonate, is a compound with the molecular formula C23H40O3S . It is also referred to by other names such as Cetyl p-toluenesulfonate, 1-Hexadecyl p-tosylate, and Hexadecyl tosylate .


Molecular Structure Analysis

The molecular structure of 1-Hexadecanol, 4-methylbenzenesulfonate can be represented by the SMILES string CCCCCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C)C=C1 . The InChI string is InChI=1S/C23H40O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26-27(24,25)23-19-17-22(2)18-20-23/h17-20H,3-16,21H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of 1-Hexadecanol, 4-methylbenzenesulfonate is 396.63 . The density is predicted to be 0.987±0.06 g/cm3 .

Safety And Hazards

Safety data sheets indicate that 1-Hexadecanol, 4-methylbenzenesulfonate should be handled with care. Any clothing contaminated by the product should be immediately removed, and the affected area should be moved out of the dangerous zone .

properties

CAS RN

6068-28-6

Product Name

1-Hexadecanol, 4-methylbenzenesulfonate

Molecular Formula

C23H40O3S

Molecular Weight

396.6 g/mol

IUPAC Name

hexadecyl 4-methylbenzenesulfonate

InChI

InChI=1S/C23H40O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26-27(24,25)23-19-17-22(2)18-20-23/h17-20H,3-16,21H2,1-2H3

InChI Key

RXHIZFMFPLHZDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 mmol palmityl alcohol and 20 mmol pyridine are dissolved in 100 ml dry dichloromethane. 10 mmol toluene4-sulphonyl chloride is slowly added and the mixture is heated to 40° C. with stirring for 1 hour. The reaction is cooled to room temperature and 25 ml cold water is added to stop the reaction. The mixture is washed with 3×50 ml cold, 1% aqueous sulfuric acid to remove the pyridine followed by 3×25 ml cold water and evaporation to yield palmityl toluene-4-sulfonate.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

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